Cyclohex-2-enone, 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-propylamino-
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Overview
Description
Preparation Methods
The synthesis of 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the diethoxyphenylacetyl intermediate: This step involves the reaction of 3,4-diethoxybenzaldehyde with an appropriate acetylating agent under acidic or basic conditions.
Cyclohexene ring formation: The diethoxyphenylacetyl intermediate is then reacted with a cyclohexanone derivative in the presence of a base to form the cyclohexene ring.
Introduction of the propylamino group: The final step involves the reaction of the cyclohexene intermediate with propylamine under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one can be compared with other similar compounds, such as:
2-[(3,4-diethoxyphenyl)acetyl]-3-(methylamino)cyclohex-2-en-1-one: This compound has a similar structure but with a methylamino group instead of a propylamino group.
Methoxypropylamino Cyclohexenylidene Ethoxyethylcyanoacetate: This compound has a different substitution pattern on the cyclohexene ring but shares some structural similarities.
The uniqueness of 2-[2-(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-(propylamino)cyclohex-2-en-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H33NO4 |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
(2Z)-2-[2-(3,4-diethoxyphenyl)-1-hydroxyethylidene]-5,5-dimethyl-3-propyliminocyclohexan-1-one |
InChI |
InChI=1S/C23H33NO4/c1-6-11-24-17-14-23(4,5)15-19(26)22(17)18(25)12-16-9-10-20(27-7-2)21(13-16)28-8-3/h9-10,13,25H,6-8,11-12,14-15H2,1-5H3/b22-18-,24-17? |
InChI Key |
MEKDKFCEDQJAIM-NPBRUQTCSA-N |
Isomeric SMILES |
CCCN=C\1CC(CC(=O)/C1=C(/CC2=CC(=C(C=C2)OCC)OCC)\O)(C)C |
Canonical SMILES |
CCCN=C1CC(CC(=O)C1=C(CC2=CC(=C(C=C2)OCC)OCC)O)(C)C |
Origin of Product |
United States |
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